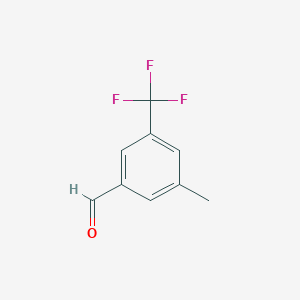

3-Methyl-5-(trifluoromethyl)benzaldehyde

Descripción

Significance of the Trifluoromethyl Group in Molecular Design

The trifluoromethyl group is a key functional group in the development of bioactive compounds. tcichemicals.com Its inclusion in a molecular structure can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all of which are critical parameters in drug discovery. mdpi.comnih.gov The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of molecules containing a trifluoromethyl group. mdpi.com

The trifluoromethyl group exerts strong electronic and steric influences on aromatic systems. Due to the high electronegativity of fluorine atoms, the -CF₃ group is a powerful electron-withdrawing substituent. tcichemicals.comnih.gov This significantly alters the electron density distribution within an aromatic ring, impacting its reactivity and interaction with other molecules. acs.org When attached to a benzene (B151609) ring, the trifluoromethyl group deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. youtube.com

From a steric perspective, the trifluoromethyl group is considerably bulkier than a hydrogen or even a methyl group. mdpi.comnih.gov This increased size can be strategically employed to influence the conformation of a molecule, which in turn can affect its ability to bind to specific biological targets. nih.gov

| Property | Description | Impact on Aromatic Systems |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing due to the high electronegativity of fluorine atoms. tcichemicals.comnih.gov | Deactivates the ring towards electrophilic attack and directs incoming groups to the meta position. youtube.com |

| Steric Effect | Significantly larger than a hydrogen or methyl group. mdpi.comnih.gov | Can influence molecular conformation and create specific steric interactions. nih.gov |

The electronic and steric properties of the trifluoromethyl group directly translate to significant effects on molecular reactivity and biological interactions. The electron-withdrawing nature of the -CF₃ group can enhance the acidity of nearby functional groups and alter reaction pathways. wikipedia.org

In the context of medicinal chemistry, these properties are harnessed to improve a drug candidate's profile. The increased lipophilicity imparted by the -CF₃ group can enhance membrane permeability and bioavailability. nih.gov Furthermore, the unique steric and electronic profile of the trifluoromethyl group can lead to more selective and potent binding to target proteins and enzymes, a crucial factor in designing effective and specific therapeutic agents. nih.govnih.gov For instance, the substitution of a methyl group with a trifluoromethyl group has been shown to significantly enhance the anti-cancer activity of certain isoxazole-based molecules. rsc.org

Overview of Benzaldehyde (B42025) Derivatives in Synthetic and Medicinal Chemistry

Benzaldehyde and its derivatives are a versatile class of aromatic aldehydes that serve as crucial building blocks in a vast array of synthetic applications. They are key intermediates in the production of pharmaceuticals, fragrances, dyes, and agrochemicals. researchgate.netgoogle.com The aldehyde functional group is highly reactive and participates in a wide range of chemical transformations, including condensations, oxidations, and reductions, making it a valuable handle for molecular elaboration.

In medicinal chemistry, numerous benzaldehyde derivatives have been investigated for their potential therapeutic properties. They have been identified as potential tyrosinase inhibitors and have shown anti-inflammatory and anti-cancer activities. nih.govacs.orgmedchemexpress.com The specific substitution pattern on the benzaldehyde ring is critical in determining the biological activity of these compounds. nih.gov

Contextualization of 3-Methyl-5-(trifluoromethyl)benzaldehyde within Fluorinated Aromatic Aldehydes

This compound is a specific example of a fluorinated aromatic aldehyde that combines the structural features of both a benzaldehyde and a trifluoromethylated aromatic ring. synquestlabs.com Its structure, featuring a methyl group and a trifluoromethyl group at the meta positions relative to the aldehyde, presents a unique combination of electronic and steric properties.

This compound belongs to a broader class of trifluoromethylated benzaldehydes, which are valuable intermediates in organic synthesis. medchemexpress.com The presence of both the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group on the same aromatic ring creates a distinct electronic environment that can be exploited in further chemical modifications. Other related compounds in this class include 3-(trifluoromethyl)benzaldehyde (B1294959) and 3,5-bis(trifluoromethyl)benzaldehyde, each with its own specific reactivity and potential applications. bldpharm.comnih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₃O synquestlabs.com |

| Molecular Weight | 188.149 g/mol synquestlabs.com |

| CAS Number | 116070-39-4 synquestlabs.com |

Propiedades

IUPAC Name |

3-methyl-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRRYUVXFZQWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629958 | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116070-39-4 | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116070-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 5 Trifluoromethyl Benzaldehyde and Analogues

Multi-Component Reactions (MCRs) for Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a powerful tool in modern organic synthesis. organic-chemistry.org 3-Methyl-5-(trifluoromethyl)benzaldehyde is an ideal aldehyde component for various MCRs, enabling the rapid construction of complex and diverse molecular scaffolds.

Notable MCRs involving aldehydes include:

Ugi Reaction : A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govbeilstein-journals.org This reaction is highly versatile for creating peptide-like structures. scribd.com

Passerini Reaction : A three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to form α-acyloxy carboxamides. nih.gov

Biginelli Reaction : A reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones.

Hantzsch Dihydropyridine Synthesis : Involves an aldehyde, two equivalents of a β-ketoester, and ammonia.

These MCRs allow for the incorporation of the 3-methyl-5-(trifluoromethyl)phenyl moiety into a vast array of larger, more complex molecules, which is particularly valuable for the creation of libraries of compounds for drug discovery and materials science. nih.govrsc.org For example, l-proline (B1679175) has been used to catalyze a three-component reaction between anilines, aldehydes, and barbituric acids in water to create complex quinoline (B57606) derivatives. rsc.org

Data Tables

Table 1: Examples of Synthetic Reactions for Trifluoromethylated Benzaldehydes

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 3,5-bis(trifluoromethyl)benzyl alcohol | TEMPO, HCl, HNO3, O2 | 3,5-bis(trifluoromethyl)benzaldehyde | 95% | guidechem.com |

| (3-trifluoromethyl)benzyl alcohol | aq. NaOCl | 3-(Trifluoromethyl)benzaldehyde (B1294959) | 81% | thieme-connect.com |

| 3-Trichloromethylbenzal chloride | 1. HF (fluorination) 2. Hydrolysis | 3-(Trifluoromethyl)benzaldehyde | N/A | googleapis.com |

| Substituted benzenes | Cl2CHOMe, AgOTf | Formylated benzenes | Moderate | nih.govresearchgate.net |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has become a pivotal technology for accelerating chemical reactions, offering significant advantages over conventional heating methods. jocpr.com This technique utilizes microwave irradiation to heat materials containing mobile electric charges, such as polar molecules in a solvent. jocpr.com The direct heating of the reaction mixture, rather than the vessel, saves time and energy and can lead to more uniform heating. jocpr.com For the synthesis of heterocyclic compounds like benzimidazoles from precursors such as o-Phenylene diamine, microwave irradiation drastically reduces reaction times and can increase product yields by 10-30% compared to traditional refluxing methods. jocpr.com

The application of microwaves is particularly effective in the synthesis of compounds related to this compound. For instance, the synthesis of trifluoromethyl-imines from α,α,α-trifluoromethylketones and primary amines is efficiently achieved through microwave irradiation coupled with solvent-free solid acid catalysis. nih.gov This environmentally friendly approach provides substantially higher yields in shorter reaction times than traditional methods. nih.gov Similarly, a novel method for preparing trifluoroacetaldehyde (B10831) (fluoral) from its ethylhemiacetal precursor employs microwave irradiation at temperatures between 100°C and 150°C, demonstrating the utility of this technology for creating valuable trifluoromethylated synthons. nih.gov Studies on the reactions of substituted benzaldehydes have also shown that microwave irradiation can promote reactions, such as SNAr substitutions, that are unreactive under other conditions like sonication. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis Methods

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | Significantly reduced (minutes vs. hours) | Often lengthy (hours) |

| Energy Consumption | Lower, as only the reaction mixture is heated | Higher, as the entire apparatus is heated |

| Reaction Rate | Increases of ten to thousand times reported jocpr.com | Standard reaction rates |

| Product Yield | Generally higher, with reported increases of 10-30% jocpr.com | Standard yields |

| Purity | Often results in products with high purity jocpr.com | Purity can be affected by longer reaction times and side reactions |

Catalyst Development for Targeted Synthesis

The development of specialized catalysts is crucial for the efficient and selective synthesis of complex molecules like this compound. Both organocatalysis and transition metal catalysis have emerged as powerful tools for constructing fluorinated aromatic aldehydes.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a robust strategy for synthesizing fluorinated aldehydes. A significant development is the direct enantioselective catalytic alpha-fluorination of aldehydes, which utilizes enamine catalysis. nih.gov This method employs an imidazolidinone-based catalyst to mediate the fluorination of a wide range of aldehyde substrates, using N-fluorobenzenesulfonimide as the fluorine source. nih.gov The process is notable for its ability to generate important α-fluoro aldehyde chiral synthons. nih.gov Catalyst loadings can be as low as 2.5 mol %, making the process efficient. nih.gov

The introduction of fluorine into catalysts themselves is an emerging strategy, where the C-F bond acts as a steering group for conformational control, thereby refining the catalyst's effectiveness. nih.gov Furthermore, organophotoredox catalysis represents a modern approach, enabling the synthesis of unique fluorinated molecules through processes like C(sp3)–F bond cleavage. acs.org

Table 2: Organocatalytic α-Fluorination of Aldehydes nih.gov

| Catalyst | Reaction Type | Substrate Scope | Fluorine Source | Key Advantage |

|---|---|---|---|---|

| Imidazolidinone | Enantioselective α-fluorination | Large variety of aldehyde substrates | N-fluorobenzenesulfonimide (NFSI) | Generates important chiral α-fluoro aldehydes |

Transition metal catalysis provides powerful methods for C-H bond activation and the construction of complex cyclic structures. Ruthenium(II)-catalyzed reactions are particularly noteworthy for their efficiency and selectivity in the synthesis of heterocycles from benzaldehyde (B42025) derivatives. researchgate.netacs.org For example, Ru(II) complexes can catalyze the C–H activation and annulation of salicylaldehydes with alkynes to produce chromones in high yields. researchgate.net This method is tolerant of a wide range of sensitive functional groups and offers a different selectivity pattern compared to other metals like gold or rhodium. researchgate.net

The mechanism often involves carboxylate assistance, where an acetate (B1210297) source, such as Cu(OAc)₂, facilitates the crucial C–H bond metalation step. acs.org These oxidative annulation reactions can proceed through various pathways, including C–H/N–H, C–H/O–H, or C–H/N–O bond cleavages, allowing for the modular assembly of diverse heterocycles like isoquinolones, 2-pyridones, and indoles. acs.org Mechanistic studies have revealed novel Ru(II)–Ru(IV)–Ru(II) pathways that provide a new understanding of these transformations. rsc.org

Table 3: Ru(II)-Catalyzed Annulation Reactions researchgate.netacs.org

| Catalyst System | Reaction Type | Starting Materials | Products |

|---|---|---|---|

| Ru(II) complex | C–H Activation / Annulation | Salicylaldehydes and Alkynes | Chromones |

| Ru(II) complex with Cu(OAc)₂ | Oxidative Annulation | Arenes/Heteroarenes with Alkynes | Isoquinolones, 2-pyridones, Indoles |

Purification and Isolation Techniques for this compound

Following the synthesis of this compound and its analogues, effective purification and isolation are critical to obtaining the compound at the desired purity. Standard laboratory techniques are typically employed, tailored to the physical properties of the product.

For crude liquid products, a common procedure involves extraction followed by distillation. After the reaction is complete, the mixture is often worked up by adding water and extracting the organic product with a solvent like dichloromethane (B109758) or ether. guidechem.comgoogle.com The combined organic layers are then dried, and the solvent is removed. Final purification is frequently achieved by distillation under reduced pressure (vacuum distillation), which is suitable for high-boiling, thermally sensitive liquids. guidechem.com

In cases where the product is a solid, recrystallization is a standard method. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution. jocpr.com For mechanochemical syntheses, purification can sometimes be improved by using additives to suppress side reactions before isolation. rsc.org In specialized cases, such as the isolation of highly volatile compounds like trifluoroacetaldehyde, the product gas is passed through a drying agent and condensed at very low temperatures (e.g., -78 °C). nih.gov

Table 4: Summary of Purification Techniques for Benzaldehyde Derivatives

| Technique | Description | Applicable to | Source Example |

|---|---|---|---|

| Extraction | Separating the product from an aqueous phase using an immiscible organic solvent (e.g., dichloromethane, ether). | Liquid or solid products in a reaction mixture. | guidechem.comgoogle.com |

| Distillation under Reduced Pressure | Distilling a liquid at a lower temperature by reducing the pressure, preventing decomposition. | High-boiling point, thermally sensitive liquids. | guidechem.com |

| Recrystallization | Dissolving a crude solid in a hot solvent and allowing it to crystallize upon cooling. | Solid products. | jocpr.com |

| Low-Temperature Condensation | Collecting a gaseous product by cooling it to its liquid or solid state. | Highly volatile products. | nih.gov |

Compound Reference Table

Reactivity and Mechanistic Studies of 3 Methyl 5 Trifluoromethyl Benzaldehyde

Electrophilic and Nucleophilic Reactions Involving the Aldehyde Group

The aldehyde functional group in 3-Methyl-5-(trifluoromethyl)benzaldehyde is a primary site for various chemical transformations, including nucleophilic additions and redox reactions. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring.

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes condensation reactions with primary amines and hydrazines. These reactions typically involve the nucleophilic addition of the amine to the carbonyl group, forming an unstable hemiaminal intermediate, which then dehydrates to yield the final product. mdpi.com

With primary amines, this compound reacts to form Schiff bases, also known as imines or azomethines. nih.govbepls.com These compounds are characterized by a carbon-nitrogen double bond and are important intermediates in organic synthesis. bepls.comsemanticscholar.org The reaction is a versatile method for creating C=N bonds and can be catalyzed by either acid or base. bepls.com

Similarly, reaction with hydrazines or hydrazides produces hydrazones. nih.gov Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂ and are valuable building blocks in the synthesis of various nitrogen-containing heterocyclic compounds. nih.govbeilstein-journals.org For instance, trifluoromethylated hydrazones can be used in multicomponent reactions to synthesize complex molecules like 3-trifluoromethyl-1,2,4-triazoles. nih.gov

Below is a table illustrating these condensation reactions.

| Reactant Class | Example Reactant | Product Class | General Product Structure |

| Primary Amine | R-NH₂ | Schiff Base (Imine) | 3-Methyl-5-(trifluoromethyl)phenyl-CH=N-R |

| Hydrazine (B178648) | H₂N-NH₂ | Hydrazone | 3-Methyl-5-(trifluoromethyl)phenyl-CH=NNH₂ |

| Hydrazide | R-CO-NHNH₂ | Acylhydrazone | 3-Methyl-5-(trifluoromethyl)phenyl-CH=NNH-CO-R |

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 3-methyl-5-(trifluoromethyl)benzoic acid. This transformation is a common reaction in organic chemistry. Various oxidizing agents can be employed for this purpose. For example, the oxidation of similar alcohols to aldehydes has been achieved using reagents like sodium hypochlorite in the presence of a TEMPO catalyst, suggesting that further oxidation to the carboxylic acid is a feasible subsequent step under appropriate conditions. chemicalbook.com

Reaction Scheme: Oxidation

The aldehyde group can be readily reduced to a primary alcohol, yielding (3-methyl-5-(trifluoromethyl)phenyl)methanol. This reduction can be accomplished using a variety of reducing agents. A common method involves catalytic hydrogenation or the use of hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The synthesis of m-trifluoromethyl-benzyl-alcohol from its corresponding halide via an acetate (B1210297) intermediate followed by hydrolysis demonstrates a related transformation, highlighting the stability of the benzyl alcohol product. google.com

Reaction Scheme: Reduction

Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the three substituents: the methyl group (-CH₃), the trifluoromethyl group (-CF₃), and the aldehyde group (-CHO).

Methyl Group (-CH₃): Located at the C-3 position, the methyl group is an electron-donating group (EDG) through an inductive effect. libretexts.org It is classified as an activating group, meaning it makes the aromatic ring more reactive towards electrophiles than benzene itself. ucalgary.ca As an activator, it is an ortho, para-director, preferentially directing incoming electrophiles to the positions ortho (C-2, C-4) and para (C-6) relative to itself. libretexts.orgmasterorganicchemistry.com

Trifluoromethyl Group (-CF₃): Positioned at C-5, the trifluoromethyl group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. youtube.com This group is strongly deactivating, making the ring less reactive towards electrophiles. ucalgary.castudy.com It functions as a meta-director, directing incoming electrophiles to the positions meta (C-2, C-4, C-6) relative to its own position. youtube.comstudy.com

Aldehyde Group (-CHO): The aldehyde group at C-1 is also a deactivating, electron-withdrawing group and acts as a meta-director. It directs incoming electrophiles to the C-3 and C-5 positions, which are already substituted.

Combined Directing Effects: The regioselectivity of an electrophilic attack is determined by the combined influence of these groups. The positions on the ring (C-2, C-4, and C-6) are activated by the ortho, para-directing methyl group and simultaneously targeted by the meta-directing trifluoromethyl group. The aldehyde group deactivates the ring but directs to already occupied positions. The convergence of the directing effects of the methyl and trifluoromethyl groups on the same carbons (C-2, C-4, C-6) makes these the most probable sites for substitution. Steric hindrance from the adjacent aldehyde group might slightly disfavor attack at the C-2 and C-6 positions compared to the C-4 position. Therefore, electrophilic substitution is strongly favored at the C-2, C-4, and C-6 positions.

The table below summarizes the directing effects on the available positions of the aromatic ring.

| Position | Effect of -CH₃ (at C-3) | Effect of -CF₃ (at C-5) | Effect of -CHO (at C-1) | Overall Predicted Activity |

| C-2 | Ortho (Activating) | Meta (Deactivating) | Ortho (Deactivating) | Favored |

| C-4 | Ortho (Activating) | Meta (Deactivating) | Para (Deactivating) | Favored |

| C-6 | Para (Activating) | Meta (Deactivating) | Ortho (Deactivating) | Favored |

While less common for electron-deficient rings, nucleophilic aromatic substitution (NAS) could potentially occur if a suitable leaving group is present on the ring, as the strong electron-withdrawing nature of the trifluoromethyl and aldehyde groups would stabilize the required negatively charged Meisenheimer intermediate. libretexts.orgsemanticscholar.org

Cycloaddition and Annulation Reactions

While this compound itself is not typically a direct participant in cycloaddition reactions, its derivatives can serve as valuable precursors for such transformations. Specifically, the aldehyde can be converted into functional groups that readily participate in cycloaddition and annulation pathways.

A significant pathway involves the [3+2] cycloaddition (also known as 1,3-dipolar cycloaddition) of derivatives. researchgate.net For example, the hydrazone formed from the condensation of this compound with a hydrazine can be converted into a nitrile imine. Nitrile imines are 1,3-dipoles that react with dipolarophiles, such as alkenes or alkynes, to form five-membered heterocyclic rings like pyrazolines or pyrazoles. rsc.org The synthesis of 5-trifluoromethyl-1,2,4-triazoles via [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile highlights the utility of trifluoromethylated building blocks in these reactions. mdpi.com

Furthermore, trifluoromethyl-substituted alkenes and hydrazones are known to participate in various cycloaddition reactions. rsc.orgbibliotekanauki.pl This suggests that derivatives of this compound could be employed in the synthesis of complex trifluoromethylated heterocyclic systems, which are of significant interest in medicinal and materials chemistry. beilstein-journals.org

Mechanistic Pathways of Annulation with Related Trifluoromethylated Benzaldehydes

Annulation reactions are fundamental in organic synthesis for the construction of cyclic systems. While specific studies on this compound are not extensively detailed in isolation, mechanistic pathways can be inferred from studies on related aldehydes and general annulation strategies. One plausible pathway, particularly in the presence of an electrophilic trigger like methyl triflate (MeOTf), involves the reaction of the aldehyde with an arylalkyne to form substituted indanones. nih.gov

The proposed mechanism proceeds through several key steps:

Electrophilic Activation : The aldehyde is activated by an electrophile (e.g., from MeOTf), forming a highly reactive oxonium intermediate. nih.gov

[2+2] Cycloaddition : This oxonium species couples with an alkyne to form an oxetenium intermediate. nih.gov

Isomerization : The intermediate undergoes spontaneous isomerization to a 4π-Nazarov intermediate. nih.gov

Nazarov Cyclization : A subsequent Nazarov cyclization leads to the formation of the final carbocyclic product, such as a 1-indanone. nih.gov

Another well-established annulation process is the Robinson annulation, which combines a Michael reaction with an intramolecular aldol condensation to form a six-membered ring. In this sequence, an enolate first acts as a Michael donor to an α,β-unsaturated ketone, producing a 1,5-diketone. This intermediate then undergoes an intramolecular aldol condensation to yield the characteristic cyclohexenone ring system.

Role in Pyrrolidine and Pyran Analog Synthesis

Aromatic aldehydes are crucial starting materials for the synthesis of heterocyclic compounds like pyrrolidines and pyrans.

For pyrrolidine synthesis, a common strategy involves the reductive amination of an aldehyde. unibo.it This process begins with the reaction of the aldehyde with an amine to form an imine intermediate. The subsequent reduction of this imine yields the corresponding substituted pyrrolidine. This method is highly versatile and has been used to prepare complex pyrrolidine-based organocatalysts. unibo.it

In pyran synthesis, trifluoromethylated aldehydes can be used as key building blocks. For instance, the cyclocondensation reaction of an aldehyde with a trifluoromethyl-containing component, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, can produce a tetrahydro-2H-pyran derivative. nih.gov This type of reaction is instrumental in building the core structure of various agrochemicals and pharmaceuticals. nih.gov

Mechanistic Investigations through Computational Chemistry

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms, reactivity, and electronic structure that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. researchgate.netmdpi.com For reactions involving this compound, DFT calculations can map the entire reaction pathway. This involves optimizing the geometries of reactants, intermediates, transition states, and products. researchgate.net

Key insights from DFT studies include:

Reaction Pathway Verification : Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state correctly connects the reactants and products. researchgate.net

Mechanism Elucidation : DFT can distinguish between different possible mechanisms, such as concerted versus stepwise pathways. For example, in cycloaddition reactions, DFT calculations have been used to show that a stepwise radical-mediated pathway can be significantly lower in energy than a concerted one. mdpi.com

Catalyst Effects : The role of catalysts can be modeled to understand how they influence the reaction mechanism and lower activation barriers. beilstein-journals.orgresearchgate.net

A DFT investigation into a photoinduced aryl ether rearrangement provides a template for how such reactions are studied. The mechanism was found to involve five steps: formation of a triplet diradical state via UV excitation, a C-C ipso addition to form a spirocyclic intermediate, subsequent C-O cleavage, and a final H-transfer to yield the product. acs.org

Transition State Analysis and Energy Profiles

A critical aspect of mechanistic studies is the analysis of the reaction's energy profile, which plots the change in energy as the reaction progresses along the reaction coordinate. libretexts.org The highest point on this profile corresponds to the transition state, an unstable, high-energy configuration that the reactants must pass through to become products. libretexts.orgsavemyexams.com

The energy difference between the reactants and the transition state is the activation energy (Ea). savemyexams.com DFT calculations are instrumental in locating the geometry of the transition state and calculating its energy. A lower activation energy implies a faster reaction rate. chemguide.co.uk By comparing the activation energies of different possible pathways, chemists can predict the most likely mechanism. chemguide.co.ukresearchgate.net For complex, multi-step reactions, an energy profile will show a series of peaks (transition states) and valleys (intermediates). chemguide.co.uk

Below is a representative table illustrating a hypothetical energy profile for a two-step reaction involving an intermediate.

| Reaction Coordinate Point | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| Transition State 1 (TS1) | Highest energy point for the first step | +22.5 |

| Intermediate | Stable species formed after the first step | +5.0 |

| Transition State 2 (TS2) | Highest energy point for the second step | +15.0 |

| Products | Final molecules formed | -10.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It serves as a reactivity map, indicating the regions of a molecule that are likely to be involved in electrophilic or nucleophilic attacks. nih.gov

The MEP map is color-coded to represent different potential values:

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. wolfram.comresearchgate.net

Blue : Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. wolfram.comresearchgate.net

Green : Denotes areas of neutral or near-zero potential. wolfram.com

For this compound, the MEP map would highlight specific reactive zones.

| Molecular Region | Expected MEP Color | Predicted Reactivity |

|---|---|---|

| Aldehyde Oxygen Atom | Red | Site for electrophilic attack and hydrogen bonding. |

| Aldehyde Carbonyl Carbon | Blue | Primary site for nucleophilic attack. |

| Aromatic Ring | Green/Yellow | Moderately electron-rich, influenced by substituents. |

| Trifluoromethyl Group Fluorine Atoms | Red/Yellow | Electron-rich but generally unreactive due to strong C-F bonds. |

Kinetic Studies of Reactions Involving this compound

A comprehensive review of scientific literature and chemical databases did not yield specific kinetic studies for reactions involving this compound. Consequently, detailed research findings, including reaction rate constants, activation parameters, and kinetic isotope effects, are not available for this particular compound.

However, without experimental data from kinetic studies specifically investigating this compound, any discussion on its reaction kinetics remains speculative. No data tables of kinetic parameters for this compound can be provided at this time. Further experimental research is required to elucidate the specific kinetics and reaction mechanisms for this compound.

Derivatization and Functionalization of 3 Methyl 5 Trifluoromethyl Benzaldehyde

Synthesis of Schiff Bases and Imines from 3-Methyl-5-(trifluoromethyl)benzaldehyde

Schiff bases, also known as imines or azomethines, are a class of organic compounds generally formed through the condensation of a primary amine with an aldehyde or ketone. nih.govinternationaljournalcorner.com The synthesis of Schiff bases from this compound involves the reaction of the aldehyde with a primary amine, resulting in the formation of a carbon-nitrogen double bond. nih.govorganic-chemistry.org This reaction is often carried out in an alcoholic solvent and may be refluxed for several hours to ensure completion. nih.govinternationaljournalcorner.com

The formation of these imines is a versatile transformation, and various primary amines can be employed, leading to a wide range of Schiff base derivatives. organic-chemistry.org The reaction conditions can be mild, sometimes requiring only stirring at room temperature, while other syntheses may utilize microwave irradiation to accelerate the process. organic-chemistry.org The resulting imines can be valuable intermediates for the synthesis of other compounds or can be the target molecules themselves due to their potential applications in various fields of chemistry. nih.govnih.gov

For instance, a general procedure for the synthesis of an imine from an aromatic aldehyde involves dissolving the aldehyde and a primary amine in an appropriate solvent, such as ethanol, and stirring the mixture. nih.gov The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified. nih.gov

Formation of Nitrogen-Containing Heterocycles

The reactivity of this compound extends to the formation of various nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules.

Pyrazolone (B3327878) Derivatives

Pyrazolone derivatives can be synthesized using this compound as a starting material. A common method involves the initial preparation of 3-methyl-5-pyrazolone by reacting ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate. jmchemsci.comresearchgate.net This pyrazolone can then be reacted with aromatic aldehydes, such as this compound, to form benzylidene derivatives. jmchemsci.comresearchgate.net These intermediates can be further cyclized with hydrazine or phenylhydrazine (B124118) to generate fused pyrazole (B372694) ring systems. jmchemsci.comresearchgate.net

Another approach to synthesizing trifluoromethyl-substituted pyrazoles involves the reaction of a trifluoroacetylated precursor with a hydrazine derivative. chemicalbook.commdpi.com For example, 3-methyl-5-(trifluoromethyl)pyrazole can be synthesized from trifluoroacetyl acetone (B3395972) and hydrazine. chemicalbook.com Similarly, substituted pyrazole aldehydes can be prepared and subsequently converted to a variety of pyrazole derivatives. mdpi.comnih.gov

Pyrrole (B145914) Derivatives

The synthesis of pyrrole derivatives can be achieved through various strategies, often involving multi-step sequences. One common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. alliedacademies.org While not a direct reaction with this compound, this aldehyde can be a precursor to intermediates used in pyrrole synthesis.

More direct methods include the reaction of aldehydes with other reagents to form the pyrrole ring. For example, 3-arylpyrroles have been prepared from aryl aldehydes by first converting them to methyl 3-arylacrylate esters, which then react with tosylmethyl isocyanide (TosMIC) to form the pyrrole ring. nih.gov Another approach involves the synthesis of chalcone-pyrrole derivatives, where a chalcone (B49325) intermediate is first formed and then cyclized to yield the pyrrole. nih.gov

Indole (B1671886) Derivatives

The synthesis of indole derivatives, another important class of nitrogen-containing heterocycles, can also be accomplished using precursors derived from aromatic aldehydes. While direct one-pot syntheses from this compound are not commonly reported, this aldehyde can be incorporated into more complex starting materials for indole synthesis.

One established method for indole synthesis involves the cyclization of N-substituted anilines. For example, N-(2,2-diethoxyethyl)anilines can be cyclized using acid catalysts to form indoles. luc.edu The starting aniline (B41778) derivative could potentially be synthesized from a precursor related to this compound. Another strategy involves the opening of a triazole ring followed by cyclization to form the indole nucleus. mdpi.com

Triazole and Other Azoheteroarene Formations

The formation of triazole rings often involves the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne, a key reaction in click chemistry. researchgate.net While this compound is not a direct participant in this cycloaddition, it can be a precursor to either the azide or the alkyne component. For example, an amine derived from the reduction of a nitro-substituted benzaldehyde (B42025) can be converted to an azide.

The trifluoromethyl group is a common substituent in various heterocyclic systems, including triazoles. For instance, 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a known compound. nih.gov The synthesis of such compounds can involve the reaction of appropriate precursors containing the trifluoromethylphenyl moiety. google.com

Expansion to Porphyrin Systems and Analogs

Porphyrins are large macrocyclic compounds composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges. The synthesis of meso-substituted porphyrins often involves the acid-catalyzed condensation of an aldehyde with pyrrole. nih.govresearchgate.netnih.gov In this context, this compound can serve as the aldehyde component to introduce the 3-methyl-5-(trifluoromethyl)phenyl group at the meso positions of the porphyrin ring.

The Lindsey synthesis is a commonly used method for preparing such porphyrins, often employing a mixture of acids like propionic acid and octanoic acid as the solvent. nih.gov The reaction involves the condensation of the aldehyde and pyrrole, followed by oxidation to form the aromatic porphyrin macrocycle. nih.govresearchgate.net The yields of these reactions can be modest, but they provide a direct route to symmetrically substituted porphyrins. nih.gov

For example, the synthesis of 5,10,15,20-tetrakis[3-(trifluoromethyl)phenyl]porphyrin would involve the reaction of 3-(trifluoromethyl)benzaldehyde (B1294959) with pyrrole. nih.gov Similarly, using this compound would lead to the corresponding tetrakis(3-methyl-5-(trifluoromethyl)phenyl)porphyrin. These porphyrins can be further modified or used in various applications, taking advantage of their unique electronic and photophysical properties. nih.govresearchgate.net

Synthesis of Advanced Fluorinated Building Blocks from this compound Remains an Area of Specialized Research

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group, in particular, is a key functional moiety that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. While the synthesis of fluorinated building blocks is a broad and active area of research, specific methodologies starting from this compound to create more complex, advanced fluorinated structures are not extensively documented in readily available scientific literature.

The aldehyde functional group of this compound serves as a versatile handle for a variety of chemical transformations. In principle, this starting material can undergo numerous reactions common to aldehydes, such as nucleophilic additions, condensation reactions, and oxidations, to yield a diverse array of derivatives. These reactions could potentially lead to the formation of alcohols, alkenes, imines, and heterocyclic systems, all bearing the trifluoromethyl-substituted phenyl ring.

Despite the theoretical potential for this compound to serve as a precursor for advanced fluorinated building blocks, detailed research findings and specific synthetic protocols are not widely reported. General strategies for the synthesis of fluorinated compounds often involve either the introduction of fluorine or a trifluoromethyl group at a late stage of a synthetic sequence or the use of more common trifluoromethyl-containing starting materials.

The scientific community continues to explore novel and efficient routes to valuable fluorinated molecules. It is plausible that the derivatization of this compound is the subject of proprietary research within pharmaceutical or agrochemical companies, or that published studies are not captured in broad chemical databases. The development of new synthetic methods is a continuous process, and future research may yet elucidate the role of this compound in the synthesis of advanced fluorinated building blocks.

Applications of 3 Methyl 5 Trifluoromethyl Benzaldehyde and Its Derivatives in Advanced Research

Applications in Medicinal Chemistry and Drug Discovery

The landscape of modern drug discovery is continually evolving, with a constant demand for novel molecular entities that exhibit enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. In this context, trifluoromethylated aromatic compounds have emerged as a cornerstone in the design and synthesis of new therapeutic agents. While direct and extensive research on 3-Methyl-5-(trifluoromethyl)benzaldehyde itself is not widely documented in publicly available literature, its structural analogs, primarily 3-(Trifluoromethyl)benzaldehyde (B1294959) and 3,5-Bis(trifluoromethyl)benzaldehyde, serve as crucial intermediates in the synthesis of a wide array of bioactive molecules. The insights gained from these related compounds provide a strong rationale for the potential applications of this compound in medicinal chemistry.

Role as a Key Intermediate in Pharmaceutical Synthesis

Aromatic aldehydes are fundamental building blocks in the synthesis of a vast number of pharmaceutical compounds. They readily undergo a variety of chemical transformations, including condensation, oxidation, reduction, and addition reactions, allowing for the construction of complex molecular architectures. Specifically, benzaldehydes bearing a trifluoromethyl group are of significant interest. For instance, 3-(Trifluoromethyl)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. nih.govgoogle.comgoogleapis.com It is utilized in the preparation of compounds with potential therapeutic applications, highlighting the importance of the trifluoromethyl-substituted benzaldehyde (B42025) scaffold in drug development. Similarly, 3,5-Bis(trifluoromethyl)benzaldehyde is also recognized as an important organic synthetic reagent and an intermediate for pharmaceuticals and pesticides. researchoutreach.org The presence of the aldehyde functional group allows for its incorporation into diverse heterocyclic and carbocyclic frameworks, which are prevalent in many drug classes.

Development of Bioactive Molecules with Trifluoromethyl Groups

The introduction of a trifluoromethyl (-CF₃) group into a molecule is a widely employed strategy in medicinal chemistry to enhance its biological activity. nih.gov The -CF₃ group is known for its high electronegativity, metabolic stability, and lipophilicity, which can significantly influence a molecule's interaction with biological targets.

Research on related compounds demonstrates the utility of trifluoromethylated benzaldehydes in generating bioactive molecules. For example, derivatives of 3-(Trifluoromethyl)benzaldehyde have been synthesized and evaluated for their potential as antitumor agents. nih.gov Furthermore, a series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potential EGFR inhibitors for cancer therapy. numberanalytics.comnih.gov These studies underscore the value of the trifluoromethyl-substituted phenyl moiety in the development of new anticancer drugs. Although not directly starting from this compound, these examples showcase the successful incorporation of the trifluoromethylphenyl group into potent bioactive compounds.

A study on the synthesis of novel pyrazole (B372694) derivatives utilized 3',5'-bis(trifluoromethyl)acetophenone, a related ketone, to generate compounds with potent activity against drug-resistant bacteria, further illustrating the importance of the bis(trifluoromethyl)phenyl scaffold in medicinal chemistry.

Influence of -CF₃ on Pharmacokinetic and Pharmacodynamic Properties

The trifluoromethyl group can profoundly impact the pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic (drug-target interaction) properties of a drug molecule. Its high lipophilicity can enhance membrane permeability and absorption, while its strong carbon-fluorine bonds increase metabolic stability by blocking sites susceptible to oxidative metabolism.

The electron-withdrawing nature of the -CF₃ group can also alter the acidity or basicity of nearby functional groups, which can in turn affect the binding affinity of the molecule to its target protein. This modification can lead to enhanced potency and selectivity. A review of FDA-approved drugs containing the trifluoromethyl group highlights its prevalence and importance in modern pharmaceuticals.

While specific studies on derivatives of this compound are limited, the established principles of medicinal chemistry suggest that the incorporation of the 3-methyl-5-(trifluoromethyl)phenyl moiety would similarly influence the ADME and pharmacodynamic profiles of new drug candidates. The additional methyl group, being electron-donating, would further modulate the electronic properties of the aromatic ring, potentially offering a fine-tuning mechanism for optimizing drug-like properties.

Specific Therapeutic Areas (e.g., Antitumor Agents, Cholinesterase Inhibitors, HIF-1 Inhibitors)

The trifluoromethylphenyl scaffold has been explored for the development of therapeutic agents in various disease areas.

Antitumor Agents: Derivatives of 3-(Trifluoromethyl)benzaldehyde have demonstrated antitumor effects against various cancer cell lines, including nasopharyngeal carcinoma, leukemia, and breast cancer. nih.govnih.gov Additionally, novel 5-trifluoromethylpyrimidine derivatives have been synthesized and shown to possess excellent antitumor activities, acting as EGFR inhibitors. numberanalytics.comnih.gov

Cholinesterase Inhibitors: While direct synthesis from this compound is not reported, a study on new charged cholinesterase inhibitors describes a compound named 3-methyl-1-(4-(trifluoromethyl)benzyl)-4,5-dihydro-1H-thieno[3′,2′:3,4]benzo[1,2,d] numberanalytics.comnih.govjst.go.jptriazol-3-ium iodide, which contains a trifluoromethylbenzyl group and shows inhibitory activity against cholinesterases. jst.go.jp This suggests that the trifluoromethylphenyl moiety can be a valuable component in the design of cholinesterase inhibitors for conditions like Alzheimer's disease. A review on substituted benzaldehyde derivatives also discusses their potential as dual cholinesterase inhibitors. nih.gov

HIF-1 Inhibitors: Hypoxia-inducible factor-1 (HIF-1) is a key target in cancer therapy. Novel HIF-1 inhibitors have been developed from 3-aryl-5-indazole-1,2,4-oxadiazole derivatives. google.com Although not directly derived from this compound, these findings indicate the potential of aromatic scaffolds in developing HIF-1 inhibitors. The development of small-molecule inhibitors targeting HIF-1 is an active area of research. acs.orggoogle.com

Contributions to Agrochemical Research

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance pesticidal activity and metabolic stability. researchoutreach.orgnih.govacs.org The electron-withdrawing nature of the -CF₃ group can significantly influence the biological activity of a molecule.

While specific applications of this compound in agrochemical research are not extensively documented, the broader class of trifluoromethyl-substituted aromatic compounds is of great importance. For example, trifluoromethylpyridines are key structural motifs in a variety of herbicides, insecticides, and fungicides. researchoutreach.orgnih.govjst.go.jpacs.orgacs.org The synthesis of these agrochemicals often involves intermediates that are structurally related to this compound.

A study on the synthesis and biological activities of novel trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety revealed good in vitro antifungal activities against several plant pathogens. This highlights the potential of incorporating the trifluoromethylphenyl group into new classes of fungicides.

The development of new pesticides often involves the synthesis and screening of a large number of compounds. Given the established role of the trifluoromethyl group in enhancing agrochemical properties, this compound represents a valuable, albeit under-explored, starting material for the discovery of novel crop protection agents.

Utilization in Material Science

The unique properties of fluorine-containing compounds, such as high thermal stability, chemical resistance, and specific optical and electrical properties, make them highly valuable in material science. numberanalytics.com The incorporation of fluorine into polymers and other materials can lead to the development of high-performance products.

Although direct applications of this compound in material science are not widely reported, the use of its analog, 3,5-Bis(trifluoromethyl)benzaldehyde, in the preparation of a phosphorus-fluorine synergistic flame retardant compound has been described. This compound is noted to improve compatibility with polymer materials and enhance flame retardant performance. This suggests that the trifluoromethylphenyl moiety can be a key component in the design of advanced materials with improved safety features.

Furthermore, the general principles of polymer chemistry indicate that aldehydes can be used as monomers or cross-linking agents in the synthesis of various polymers. The presence of the trifluoromethyl group in this compound could impart desirable properties such as increased thermal stability, chemical inertness, and hydrophobicity to the resulting polymers. numberanalytics.com These properties are highly sought after in applications ranging from high-performance coatings and membranes to advanced electronic materials. A review on organic fluorine compounds highlights their great potential for enhancing material properties.

Specialty Chemicals and Materials with Unique Properties

The trifluoromethyl group (CF3) is known for imparting distinct characteristics to organic molecules, such as high thermal stability, chemical resistance, and increased polarity. semanticscholar.org These properties are highly desirable in the development of specialty materials. The introduction of the CF3 group can enhance the performance of materials, making them suitable for demanding applications. semanticscholar.org For instance, the high stability and inertness of the trifluoromethyl group are beneficial in designing materials with improved resistance to degradation. semanticscholar.org

Derivatives of trifluoromethylated benzaldehydes serve as crucial building blocks in organic synthesis. medchemexpress.com The presence of the trifluoromethyl group can significantly influence a molecule's polarity, which in turn can lead to higher dielectric anisotropy—a critical property for materials used in electro-optical devices. semanticscholar.orgmdpi.com Research into related compounds has shown that trifluoromethyl-containing molecules are foundational for creating materials with specific functionalities, including those with potential antitumor effects. medchemexpress.com The combination of the methyl and trifluoromethyl groups on the benzaldehyde ring allows for fine-tuning of these properties, making this compound a key precursor for a range of specialty chemicals.

Liquid Crystal Development

The field of liquid crystals (LCs) heavily relies on molecules with precise structural features to achieve desired electro-optical behaviors. nih.gov Trifluoromethylated compounds are particularly significant in this area due to the CF3 group's ability to increase molecular polarity and, consequently, dielectric anisotropy (Δε). semanticscholar.orgmdpi.com A high dielectric anisotropy is essential for applications such as fringe-field switching (FFS) display modes. ciac.jl.cn

Research has focused on synthesizing novel liquid crystals by incorporating a terminal trifluoromethyl group to enhance performance. mdpi.comresearchgate.net Studies on various fluorinated liquid crystals demonstrate a clear trend: the inclusion of trifluoromethyl groups leads to materials with large Δε values and improved thermal stability. semanticscholar.orgciac.jl.cn For example, terphenyl compounds with a trifluoropropynyl terminal group exhibit a smectic A phase and large dielectric anisotropy values, ranging from 12.61 to 21.94. ciac.jl.cn The aldehyde group of this compound allows for its integration into larger molecular structures, such as Schiff bases, which are common cores for liquid crystalline molecules. nih.govresearchgate.net The modification of the molecular core and terminal groups is a standard strategy for tuning the mesomorphic and physical properties of LCs. nih.gov

| Liquid Crystal Type | Key Structural Feature | Reported Property | Significance | Reference |

|---|---|---|---|---|

| Terphenyl Compounds | 3,3,3-Trifluoropropynyl terminal group | Large dielectric anisotropy (Δε) of 12.61–21.94 | Useful for tuning birefringence and dielectric anisotropy in LC mixtures. | ciac.jl.cn |

| Schiff Base Derivatives | Terminal trifluoromethyl substituent | Influences mesomorphic behavior (e.g., formation of nematic phases). | Allows for the creation of new LCs with specific phase behaviors. | researchgate.net |

| Benzotrifluoride-based LCs | Terminal benzotrifluoride (B45747) moiety | Increases polarity and dielectric anisotropy. | Important for electro-optical applications. | semanticscholar.orgmdpi.com |

| Schiff base/ester LCs | Terminal polar groups (including CF3) | Enhances thermal stability and resistance to degradation. | Improves the durability and lifetime of LC materials. | semanticscholar.orgnih.gov |

Application in Biological Imaging and Fluorescent Probes

Fluorescent probes are indispensable tools in bioanalysis, environmental monitoring, and medical diagnostics. labinsights.nl The design of these probes often involves a fluorophore, a recognition site (ligand), and a spacer. labinsights.nl The properties of the fluorophore are critical, and structural modifications can tune its emission wavelength and quantum yield.

The incorporation of strong electron-withdrawing groups, such as the trifluoromethyl group, into a fluorophore's structure can induce a redshift in the emission wavelength and increase the fluorescence quantum yield. nih.gov this compound is a suitable precursor for such probes. Its aldehyde group can readily react with various amines to form Schiff bases, which can act as the core structure of a probe. nih.gov This reaction allows for the connection of the benzaldehyde moiety to a recognition element.

The fluorescence mechanism of such probes often relies on processes like chelation-enhanced fluorescence (CHEF) or the inhibition of excited-state intramolecular proton transfer (ESIPT). nih.gov In a typical ESIPT-based probe, the molecule has low fluorescence in its natural state. Upon binding to a target analyte (like a metal ion), the ESIPT process is blocked, leading to a significant enhancement in fluorescence intensity, often referred to as a "turn-on" response. nih.gov The combination of the aldehyde for Schiff base formation and the CF3 group for enhancing fluorescence properties makes this compound a promising candidate for developing highly sensitive and selective fluorescent probes. nih.govnih.gov

| Design Principle | Role of this compound Moiety | Expected Outcome | Reference |

|---|---|---|---|

| Schiff Base Formation | The aldehyde group serves as a reactive site to link with amine-containing recognition units. | Creates the core structure of the probe, connecting the fluorophore to the analyte-binding site. | nih.gov |

| Modulation of Electronic Properties | The electron-withdrawing trifluoromethyl group alters the electronic distribution of the aromatic system. | Can lead to a redshift in emission wavelength and an increased fluorescence quantum yield upon analyte binding. | nih.gov |

| Inhibition of ESIPT | The probe is designed so that analyte binding inhibits the excited-state intramolecular proton transfer process. | Results in a "turn-on" fluorescent signal with high sensitivity. | nih.gov |

| Chelation-Enhanced Fluorescence (CHEF) | Coordination of the probe with a metal ion restricts C=N isomerization, enhancing fluorescence. | Significant increase in fluorescence intensity upon detection of the target ion. | nih.gov |

Role in Organocatalysis and Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for constructing complex chiral molecules, and aldehydes are fundamental substrates in many of these transformations. Asymmetric synthesis aims to produce enantiomerically enriched compounds, which is crucial in medicinal chemistry and materials science. nih.govnih.gov

The aldehyde functional group of this compound makes it a key reactant in a variety of organocatalytic domino reactions, such as aza-Michael/aldol sequences. nih.gov These reactions can create multiple stereocenters in a single step with high levels of diastereoselectivity and enantioselectivity. nih.gov Furthermore, trifluoromethylated imines, which can be synthesized from the corresponding aldehydes, are valuable electrophiles in asymmetric reactions. nih.gov For example, novel chiral phase-transfer catalysts have been used for the enantioselective addition of trifluoromethyl imines to α,β-unsaturated N-acyl pyrroles, providing access to chiral trifluoromethylated γ-amino acids. nih.gov

The development of three-component reactions using organocatalysts has also expanded the utility of such building blocks. nih.gov These methods allow for the modular synthesis of densely functionalized molecules, such as chiral tertiary allenols, under mild, metal-free conditions. nih.govacs.org The presence of the trifluoromethyl group is often tolerated in these reactions and can be essential for the biological activity or material properties of the final product. nih.govnih.gov Therefore, this compound serves as a versatile starting material for the asymmetric synthesis of valuable, complex, and functionally diverse chiral compounds.

Spectroscopic and Advanced Characterization Techniques for 3 Methyl 5 Trifluoromethyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-Methyl-5-(trifluoromethyl)benzaldehyde and its derivatives, offering precise insights into the atomic arrangement within the molecule.

¹H NMR: The proton NMR spectrum of a related compound, 3-(Trifluoromethyl)benzaldehyde (B1294959), in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different types of protons. The aldehydic proton (CHO) typically appears as a singlet around 10.09 ppm. The aromatic protons exhibit complex splitting patterns. Specifically, a singlet is observed at 8.16 ppm, a doublet at 8.09 ppm (J = 7.6 Hz), another doublet at 7.90 ppm (J = 7.8 Hz), and a triplet at 7.70 ppm (J = 7.7 Hz). rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. For 3-(Trifluoromethyl)benzaldehyde in CDCl₃, the carbonyl carbon (C=O) resonates at approximately 190.7 ppm. The carbon atom attached to the trifluoromethyl group shows a quartet at 131.8 ppm due to coupling with the fluorine atoms (J = 33.6 Hz). The trifluoromethyl carbon itself appears as a quartet at 123.5 ppm with a large coupling constant (J = 273.5 Hz). Other aromatic carbon signals are observed at 136.8 ppm, 132.6 ppm (quartet, J = 1.2 Hz), 130.8 ppm (quartet, J = 3.6 Hz), 129.8 ppm, and 126.4 ppm (quartet, J = 3.7 Hz). rsc.org

¹⁹F NMR: The fluorine-19 NMR is particularly informative for fluorinated compounds. In the case of 3-(Trifluoromethyl)benzaldehyde, a singlet is observed for the three equivalent fluorine atoms of the CF₃ group at approximately -63.0 ppm in CDCl₃. rsc.org This chemical shift is a characteristic indicator of the trifluoromethyl group's electronic environment. The delocalized electron density of the aromatic system is highly polarizable and sensitive to its surroundings, which can influence the shielding of the fluorine nuclei. nih.gov

Table 1: NMR Data for 3-(Trifluoromethyl)benzaldehyde

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| ¹H | 10.09 (s, 1H), 8.16 (s, 1H), 8.09 (d, J = 7.6 Hz, 1H), 7.90 (d, J = 7.8 Hz, 1H), 7.70 (t, J = 7.7 Hz, 1H) | CDCl₃ |

| ¹³C | 190.7, 136.8, 132.6 (q, J = 1.2 Hz), 131.8 (q, J = 33.6 Hz), 130.8 (q, J = 3.6 Hz), 129.8, 126.4 (q, J = 3.7 Hz), 123.5 (q, J = 273.5 Hz) | CDCl₃ |

| ¹⁹F | -63.0 (s, 3F) | CDCl₃ |

Data sourced from a study on the synthesis of trifluoromethylated arenes. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In the mass spectrum of the related compound m-tolualdehyde, the molecular ion peak [M]⁺ is observed at an m/z of 120. nist.gov For benzaldehyde (B42025), the molecular ion peak is at m/z 106. docbrown.info The fragmentation pattern provides structural information. Common fragments for benzaldehyde include the loss of a hydrogen atom to form the [M-1]⁺ ion (m/z 105), and the loss of the CHO group to form the phenyl cation [C₆H₅]⁺ (m/z 77). docbrown.info For 3-(Trifluoromethyl)benzaldehyde, GC-MS analysis shows a molecular ion peak (M⁺) at m/z 173 (M⁺-H). rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For a derivative, 2-nitro-5-(trifluoromethyl)benzaldehyde, the calculated exact mass for C₈H₄F₃NO₃ was 219.0143, with the found value being 219.0145, confirming its elemental composition.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify functional groups present in a molecule. chemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum of benzaldehyde shows a characteristic strong absorption band for the carbonyl (C=O) stretching vibration around 1662 cm⁻¹. rsc.org For 3-methylbenzaldehyde (B113406), a gas-phase IR spectrum is available. nist.gov The NIST WebBook provides IR spectral data for 3,5-bis(trifluoromethyl)benzaldehyde. nist.gov

Raman Spectroscopy: Raman spectroscopy also provides information about molecular vibrations. For 3,5-bis(trifluoromethyl)benzaldehyde, FT-Raman spectra have been recorded. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of 3-methylbenzaldehyde has been reported in the Handbook of Data on Organic Compounds. nih.gov For 3,5-bis(trifluoromethyl)benzaldehyde, no specific UV-Vis data is readily available in the provided search results.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For example, in the synthesis of related trifluoromethyl-containing compounds, elemental analysis is often used to verify the final product's composition.

Computational Chemistry in Spectroscopic Prediction

Computational chemistry plays an increasingly important role in predicting and interpreting spectroscopic data. Density Functional Theory (DFT) calculations, for instance, can be used to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). These theoretical predictions can aid in the assignment of experimental spectra and provide deeper insights into the structure-property relationships of molecules like this compound. For example, DFT calculations using the B3LYP hybrid functional have been used to confirm trends in ¹⁹F NMR chemical shift dispersion. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-5-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or halogenation followed by trifluoromethylation. For example, trifluoromethyl groups are often introduced using reagents like CFCu or CFSiMe under palladium catalysis. Reaction optimization should include temperature control (e.g., 60–80°C), solvent selection (e.g., THF or DMF), and monitoring via TLC/HPLC .

- Key Considerations : The electron-withdrawing nature of the trifluoromethyl group may necessitate longer reaction times or elevated temperatures compared to non-fluorinated analogs .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of analytical techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity .

- Spectroscopy : and NMR to confirm substituent positions; IR for aldehyde C=O stretching (~1700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHFO) .

Q. What are the key reactivity patterns of this compound in nucleophilic addition or condensation reactions?

- Methodology : The aldehyde group participates in Wittig reactions, Grignard additions, or Schiff base formation. For Wittig reactions, use stabilized ylides (e.g., PhP=CHCOEt) in anhydrous THF at 0–25°C. Monitor regioselectivity due to steric hindrance from the methyl and trifluoromethyl groups .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The strong electron-withdrawing effect of the -CF group directs coupling to the para position of the benzaldehyde. Use Pd(PPh) as a catalyst with aryl boronic acids in a 2:1 THF/HO mixture. Compare yields with non-fluorinated analogs to quantify electronic effects .

- Data Contradictions : Some studies report reduced catalytic efficiency due to fluorine’s electronegativity, requiring higher catalyst loadings (5–10 mol%) .

Q. What strategies mitigate decomposition or side reactions during storage or handling?

- Methodology : Store under inert gas (N or Ar) at –20°C to prevent oxidation of the aldehyde group. For long-term stability, derivatize as a dimethyl acetal or bisulfite adduct. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Q. How can computational modeling predict the compound’s reactivity in drug discovery contexts?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and Fukui indices, identifying reactive sites for electrophilic/nucleophilic attacks. Compare with analogs like 4-(trifluoromethyl)benzaldehyde to assess steric/electronic differences .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology : For asymmetric derivatives, use chiral catalysts (e.g., Jacobsen’s salen complexes) in kinetic resolutions. Optimize solvent polarity (e.g., toluene vs. MeCN) to enhance enantioselectivity. Validate via chiral HPLC (Chiralpak AD-H column) .

Contradictions and Validation

- Reaction Solvents : recommends THF for phosphazene syntheses, while suggests DMF for Wittig reactions. Systematic solvent screening (e.g., THF, DMF, DCM) is critical for reproducibility .

- Catalyst Efficiency : Palladium-based catalysts may underperform compared to copper in trifluoromethylation steps; validate with control experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.